molecular formula C13H16N2O2 B2422309 N-(2,3-dimethylphenyl)-5-oxoprolinamide CAS No. 1048971-77-2

N-(2,3-dimethylphenyl)-5-oxoprolinamide

Cat. No. B2422309
CAS RN: 1048971-77-2
M. Wt: 232.283
InChI Key: HCVOBDUJPSQGKD-UHFFFAOYSA-N
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Description

“N-(2,3-Dimethylphenyl)-4-hydroxybenzamide” is a compound that has been mentioned in the context of chemical research . Another compound, “2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride”, is also available for purchase as a reference standard for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-Borono-N-(2,3-dimethylphenyl)benzamide”, has been reported. Its molecular formula is C15H16BNO3, with an average mass of 269.103 Da and a monoisotopic mass of 269.122314 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,3-dimethylphenyl)-5-oxoprolinamide” are not available, there are studies on the Suzuki–Miyaura coupling reaction, which involves organoboron reagents .

Safety and Hazards

The safety data sheet for a similar compound, “2,3-Dimethylphenol”, mentions that it causes severe skin burns and eye damage and is toxic if swallowed or in contact with skin .

Future Directions

While specific future directions for “N-(2,3-dimethylphenyl)-5-oxoprolinamide” are not available, there are ongoing studies on the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-4-3-5-10(9(8)2)15-13(17)11-6-7-12(16)14-11/h3-5,11H,6-7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVOBDUJPSQGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-5-oxoprolinamide

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